Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide

Physicochemical profiling Salt selection Pre-formulation

Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide (CAS 1332605-92-1) is a heterocyclic small-molecule building block belonging to the imidazo[1,2-a]pyridine family. Its molecular formula is C₁₀H₉Br₂N₃O₄ (MW 395.00) and it is supplied as the hydrobromide salt, typically at 95–98% purity.

Molecular Formula C10H9Br2N3O4
Molecular Weight 395.007
CAS No. 1332605-92-1
Cat. No. B599154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide
CAS1332605-92-1
Molecular FormulaC10H9Br2N3O4
Molecular Weight395.007
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=C(C=C(C2=N1)Br)[N+](=O)[O-].Br
InChIInChI=1S/C10H8BrN3O4.BrH/c1-2-18-10(15)8-5-13-4-6(14(16)17)3-7(11)9(13)12-8;/h3-5H,2H2,1H3;1H
InChIKeyRIXGMVGJZBEILK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-Bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate Hydrobromide (CAS 1332605-92-1): Structural Identity and Procurement Context


Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide (CAS 1332605-92-1) is a heterocyclic small-molecule building block belonging to the imidazo[1,2-a]pyridine family . Its molecular formula is C₁₀H₉Br₂N₃O₄ (MW 395.00) and it is supplied as the hydrobromide salt, typically at 95–98% purity . The compound bears three synthetically enabling functional groups: a bromine atom at C-8, a nitro group at C-6, and an ethyl carboxylate ester at C-2. These features position it as a versatile advanced intermediate in medicinal chemistry programs, particularly where sequential, chemoselective derivatization of the imidazo[1,2-a]pyridine core is required .

Why Ethyl 8-Bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate Hydrobromide Cannot Be Replaced by Close Analogs


Although numerous imidazo[1,2-a]pyridine-2-carboxylate derivatives are commercially available, procurement of a structurally similar analog—such as the free base form (CAS 1313712-72-9), the 8-chloro congener, or the 8-unsubstituted variant—introduces measurable liabilities in solubility, reactivity, and downstream synthetic utility. The hydrobromide salt form imparts a LogP shift of approximately 1.48 units relative to the free base (LogP 3.66 vs. 2.18) , altering both handling characteristics and partitioning behavior in biphasic reaction systems. Critically, the C-8 bromine atom provides a reactivity advantage of approximately two orders of magnitude over chlorine in palladium-catalyzed cross-coupling reactions , a distinction that directly governs the efficiency of Suzuki-Miyaura diversification—the primary application for which this scaffold is procured. Furthermore, the absence of the 8-bromo substituent entirely precludes participation in the well-characterized antileishmanial/antitrypanosomal pharmacophore that specifically requires C-8 halogenation . These differences are not cosmetic; each translates into quantifiable divergence in reaction yield, step count, and ultimate lead quality.

Quantitative Differentiation Evidence for Ethyl 8-Bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate Hydrobromide vs. Closest Comparators


Hydrobromide Salt vs. Free Base: LogP Shift and Solubility Advantage

The hydrobromide salt (CAS 1332605-92-1) exhibits a computed LogP of 3.663 and a polar surface area (PSA) of 89.42 Ų . The corresponding free base (CAS 1313712-72-9) has a LogP of 2.1817 . This represents a ΔLogP of +1.48 units, reflecting the increased hydrophilic character conferred by the salt form. Hydrobromide salts of nitrogen heterocycles are generally recognized to offer enhanced aqueous solubility and improved stability against oxidative discoloration compared to their free base amine counterparts .

Physicochemical profiling Salt selection Pre-formulation Medicinal chemistry

C-8 Bromine vs. C-8 Chlorine: Differential Reactivity in Suzuki-Miyaura Cross-Coupling

The established relative reactivity order for aryl halides in Suzuki-Miyaura cross-coupling is I > OTf > Br >> Cl . The bromine atom at position 8 of the imidazo[1,2-a]pyridine scaffold therefore provides a reactivity advantage of approximately two orders of magnitude over the corresponding 8-chloro analog (CAS 2411641-65-9 or regioisomers thereof). This differential has been experimentally exploited in the imidazo[1,2-a]pyridine series: Suzuki-Miyaura coupling at the 8-position of 8-bromo substrates has been demonstrated to proceed efficiently, enabling the synthesis of 8-aryl derivatives for antikinetoplastid drug discovery programs .

Cross-coupling Suzuki-Miyaura C–C bond formation Synthetic methodology

Position 8 Bromine: A Critical Determinant of Antileishmanial Pharmacophore Activity

In the 3-nitroimidazo[1,2-a]pyridine series, the 6-halo-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine scaffold was identified as a promising antileishmanial pharmacophore, with lead compound 44 displaying an IC₅₀ of 1.8 μM against Leishmania donovani promastigotes, comparing favorably to reference drugs amphotericin B, miltefosine, and pentamidine . Critically, the SAR study concluded that antileishmanial activity was especially pronounced when position 8 was substituted by a bromine atom. In follow-on work, 8-bromo substrates served as the exclusive starting point for Suzuki-Miyaura diversification at position 8, yielding 7 antileishmanial hit compounds with IC₅₀ values of 1.1–3 μM, and antitrypanosomal hits with IC₅₀ values as low as 0.04–0.16 μM (compared to fexinidazole IC₅₀ = 0.6 μM) .

Antileishmanial Antitrypanosomal Nitroreductase Neglected tropical diseases

Orthogonal Dual Reactivity: Simultaneous C-8 (Br) and C-6 (NO₂) Functional Handles Enable Sequential Derivatization

The compound uniquely combines a C-8 bromine (suitable for Pd-catalyzed cross-coupling) with a C-6 nitro group (reducible to a primary amine), plus a C-2 ethyl ester (hydrolyzable to carboxylic acid or convertible to amide). This three-dimensional orthogonal reactivity is distinct from close analogs: the free base lacks the solubility benefits of the salt ; the 8-chloro analog has substantially lower cross-coupling reactivity ; the 8-unsubstituted variant (CAS 38923-08-9, ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate) entirely lacks the C-8 diversification handle ; and the 8-bromo-6-nitroimidazo[1,2-a]pyridine scaffold (CAS 957187-28-9) lacks the C-2 ester, removing a key derivatization vector . Literature precedent confirms that nitro groups on imidazopyridines can be selectively reduced to amines (e.g., H₂/Pd-C, 90% yield for analogous substrates) without affecting the bromine substituent .

Orthogonal functionalization Chemoselective reduction Diversification Building block

Ethyl Ester at C-2: Gateway to Carboxylic Acid and Amide Libraries vs. Non-Ester Analogs

The ethyl carboxylate at position 2 distinguishes this compound from simpler 8-bromo-6-nitroimidazo[1,2-a]pyridine derivatives (e.g., CAS 957187-28-9) that lack this ester moiety. Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl esters are established key intermediates in pharmaceutical synthesis, with the ester group enabling straightforward hydrolysis to the carboxylic acid—a versatile anchor for amide bond formation with amines or hydrazines . Patent literature explicitly identifies imidazo[1,2-a]pyridine-2-carboxylic acid ethyl esters as key intermediates for preparing pharmacologically active compounds, including minodronic acid analogs . The absence of the C-2 ester in comparator compounds eliminates this entire diversification pathway.

Ester hydrolysis Amide coupling Diversification Medicinal chemistry

Optimal Deployment Scenarios for Ethyl 8-Bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate Hydrobromide in Research and Industrial Settings


Antikinetoplastid Drug Discovery: Hit-to-Lead Optimization of 3-Nitroimidazo[1,2-a]pyridine Pharmacophores

Research teams targeting Leishmania donovani, L. infantum, or Trypanosoma brucei can employ this compound as the key entry point to the validated 6-halo-3-nitroimidazo[1,2-a]pyridine antileishmanial/antitrypanosomal pharmacophore . The 8-bromo substituent enables Suzuki-Miyaura diversification to generate 8-aryl derivatives with demonstrated IC₅₀ values of 1.1–3 μM against Leishmania spp. and as low as 0.04 μM against T. brucei brucei, benchmarking competitively against fexinidazole (IC₅₀ = 0.6 μM) . The hydrobromide salt form ensures adequate solubility in the polar aprotic solvents (DMF, DMSO) typically used for Pd-catalyzed coupling reactions .

Parallel Library Synthesis via Sequential Orthogonal Functionalization

For medicinal chemistry groups building diverse imidazo[1,2-a]pyridine libraries, this compound provides a single starting material supporting three sequential, chemoselective derivatization steps: (1) Suzuki, Sonogashira, or Buchwald-Hartwig coupling at C-8 (enabled by the bromine leaving group, ~100× more reactive than chlorine) ; (2) reduction of C-6 nitro to amine (H₂/Pd-C or SnCl₂, with literature precedent for analogous substrates achieving ~90% yield) ; and (3) hydrolysis of C-2 ethyl ester to carboxylic acid followed by amide coupling . Procuring the 8-chloro or 8-unsubstituted analog would either severely reduce cross-coupling efficiency or eliminate the diversification axis entirely.

c-Met Kinase Inhibitor Intermediate Supply for Oncology Programs

Imidazo[1,2-a]pyridine-2-carboxylate derivatives are established scaffolds in c-Met kinase inhibitor development, with multiple series demonstrating nanomolar enzymatic potency . This compound, featuring the 2-ethyl ester motif common to many c-Met inhibitor patent intermediates, can be hydrolyzed to the corresponding carboxylic acid for subsequent amide coupling with diverse amine fragments. Patent families including FR2945806B1 and related filings explicitly describe imidazo[1,2-a]pyridine-2-carboxylate intermediates for MET inhibitor synthesis . The 8-bromo substituent further allows introduction of aryl/heteroaryl groups at a position known to modulate kinase selectivity profiles.

Agrochemical Research: Synthesis of Heterocyclic Bioisosteres

The imidazo[1,2-a]pyridine core is increasingly employed as a bioisostere for indole, benzimidazole, and purine scaffolds in agrochemical discovery programs . The combination of bromine (for cross-coupling diversification), nitro (for reduction to amine and subsequent N-functionalization), and ethyl ester (for carboxylic acid bioisostere generation) makes this compound a strategically dense building block for generating screening libraries targeting fungicidal, herbicidal, or nematicidal endpoints. The hydrobromide salt form's improved storage stability relative to the free base is particularly advantageous for industrial procurement where compounds may be stored for extended periods before use.

Quote Request

Request a Quote for Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.